molecular formula C18H28O3 B079101 17-beta-Hydroxy-4,5-secooestrane-3,5-dione CAS No. 10582-48-6

17-beta-Hydroxy-4,5-secooestrane-3,5-dione

Cat. No. B079101
CAS RN: 10582-48-6
M. Wt: 292.4 g/mol
InChI Key: IUVFRVBMKOCTCP-LYBAARLVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-beta-Hydroxy-4,5-secooestrane-3,5-dione, also known as Formestane, is a synthetic steroidal compound that belongs to the class of aromatase inhibitors. It is used in scientific research to study the mechanism of action of aromatase inhibitors and their potential application in the treatment of breast cancer.

Mechanism Of Action

17-beta-Hydroxy-4,5-secooestrane-3,5-dione works by irreversibly binding to the active site of the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. This binding prevents the enzyme from functioning, which leads to a decrease in the levels of estrogen in the body.

Biochemical And Physiological Effects

17-beta-Hydroxy-4,5-secooestrane-3,5-dione has been shown to have a number of biochemical and physiological effects, including a decrease in the levels of circulating estrogen, an increase in the levels of androgens, and a decrease in the levels of sex hormone-binding globulin (SHBG). These effects can have a number of potential benefits in the treatment of breast cancer.

Advantages And Limitations For Lab Experiments

The advantages of using 17-beta-Hydroxy-4,5-secooestrane-3,5-dione in lab experiments include its ability to irreversibly bind to the aromatase enzyme, which can help to prevent the growth of estrogen-dependent breast cancer cells. However, the limitations of using 17-beta-Hydroxy-4,5-secooestrane-3,5-dione in lab experiments include its potential toxicity and the need for careful handling and storage.

Future Directions

There are a number of potential future directions for research on 17-beta-Hydroxy-4,5-secooestrane-3,5-dione, including the development of new and more effective aromatase inhibitors, the identification of new targets for breast cancer therapy, and the investigation of the potential role of 17-beta-Hydroxy-4,5-secooestrane-3,5-dione in the treatment of other types of cancer. Additionally, further research is needed to better understand the biochemical and physiological effects of 17-beta-Hydroxy-4,5-secooestrane-3,5-dione and its potential long-term effects on human health.

Synthesis Methods

17-beta-Hydroxy-4,5-secooestrane-3,5-dione is synthesized by a multi-step process that involves the reaction of 4-hydroxyandrostenedione with 4-methoxybenzoyl chloride, followed by a reduction reaction using sodium borohydride. The resulting product is then acetylated and hydrolyzed to obtain 17-beta-Hydroxy-4,5-secooestrane-3,5-dione.

Scientific Research Applications

17-beta-Hydroxy-4,5-secooestrane-3,5-dione is used in scientific research to study the mechanism of action of aromatase inhibitors and their potential application in the treatment of breast cancer. Aromatase inhibitors work by blocking the conversion of androgens to estrogens, which can help to prevent the growth of estrogen-dependent breast cancer cells.

properties

CAS RN

10582-48-6

Product Name

17-beta-Hydroxy-4,5-secooestrane-3,5-dione

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

(3S,3aS,5aS,6R,9aR,9bS)-3-hydroxy-3a-methyl-6-(3-oxobutyl)-2,3,4,5,5a,6,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-one

InChI

InChI=1S/C18H28O3/c1-11(19)3-4-14-12-9-10-18(2)15(6-8-17(18)21)13(12)5-7-16(14)20/h12-15,17,21H,3-10H2,1-2H3/t12-,13+,14+,15-,17-,18-/m0/s1

InChI Key

IUVFRVBMKOCTCP-LYBAARLVSA-N

Isomeric SMILES

CC(=O)CC[C@@H]1[C@H]2CC[C@]3([C@H]([C@@H]2CCC1=O)CC[C@@H]3O)C

SMILES

CC(=O)CCC1C2CCC3(C(C2CCC1=O)CCC3O)C

Canonical SMILES

CC(=O)CCC1C2CCC3(C(C2CCC1=O)CCC3O)C

Other CAS RN

10582-48-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.